molecular formula C12H12ClN3O B7567669 N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide

N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide

Cat. No. B7567669
M. Wt: 249.69 g/mol
InChI Key: FBTDCOPRXPYUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 is a member of the histone deacetylase (HDAC) inhibitor family, which has been shown to have anti-tumor effects through the modulation of gene expression.

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes. N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes are responsible for the deacetylation of histone proteins, which leads to the repression of gene expression. By inhibiting N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes, CI-994 leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
CI-994 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Additionally, CI-994 has been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of CI-994 in lab experiments is its specificity for N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes. This allows for the selective modulation of gene expression, which can be useful in studying the role of specific genes in cancer development and progression. However, one limitation of CI-994 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CI-994. One potential direction is the development of more potent and selective N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide inhibitors. Additionally, the combination of CI-994 with other anti-cancer agents may lead to increased efficacy in cancer treatment. Finally, the study of the mechanism of action of CI-994 may lead to the identification of novel targets for cancer therapy.

Synthesis Methods

The synthesis of CI-994 involves the reaction of 2-chlorobenzoyl chloride with 2-methylimidazole in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield CI-994. The synthesis of CI-994 has been optimized to produce high yields and purity.

Scientific Research Applications

CI-994 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. CI-994 works by inhibiting the activity of N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide enzymes, which are responsible for the deacetylation of histone proteins. This leads to the modulation of gene expression, resulting in the inhibition of tumor growth and metastasis.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-9-14-6-7-16(9)8-12(17)15-11-5-3-2-4-10(11)13/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDCOPRXPYUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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